molecular formula C8H4N2O B047179 Furo[3,2-c]pyridine-2-carbonitrile CAS No. 112372-13-1

Furo[3,2-c]pyridine-2-carbonitrile

Cat. No. B047179
M. Wt: 144.13 g/mol
InChI Key: KDQJGFGWDBCUQA-UHFFFAOYSA-N
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Description

“Furo[3,2-c]pyridine-2-carbonitrile” is a chemical compound that belongs to the class of fused pyridine derivatives . These compounds are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .


Synthesis Analysis

The synthesis of “Furo[3,2-c]pyridine-2-carbonitrile” involves several steps. One method involves the preparation of (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid from 5-[3-(tri-fluoromethyl)phenyl]furan-2-carbaldehyde under the Doebner’s conditions . The obtained acid is then converted to the corresponding azide, which is cyclized by heating in diphenyl ether to form 2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one . This compound is then aromatized with phosphorus oxychloride to form the chloroderivative, which is reduced with H2NNH2-Pd/C to form the title compound .


Molecular Structure Analysis

The molecular structure of “Furo[3,2-c]pyridine-2-carbonitrile” is characterized by a fused pyridine ring . The most common fused pyridine derivatives include furopyridines, thienopyridines, pyrrolopyridines, oxazolopyridines, isoxazolopyridines, oxadiazolopyridines, imidazopyridines, pyrazolopyridines, thiazolopyridines, isothiazolopyridines, triazolopyridines, thiadiazolopyridines, tetrazolopyridines, selenazolopyridines, and dithiolopyridines .


Chemical Reactions Analysis

The chemical reactions involving “Furo[3,2-c]pyridine-2-carbonitrile” are diverse. For instance, it can be used to construct an AIE-active photosensitizer, named LIQ-TF, through an Rh-catalyzed tandem reaction . LIQ-TF shows near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency .

Safety And Hazards

When handling “Furo[3,2-c]pyridine-2-carbonitrile”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

“Furo[3,2-c]pyridine-2-carbonitrile” and its derivatives have shown great potential in various applications. For instance, LIQ-TF, a derivative of “Furo[3,2-c]pyridine-2-carbonitrile”, could be used for specific imaging and photodynamic ablation of Gram-positive bacteria, showing great potential for combating multiple drug-resistant bacteria . Furthermore, furo[2,3-b]pyridine/pyrido[30,20:4,5]furo[3,2-d]pyrimidine with different substitutions has gained renewed interest as a template for drug discovery .

properties

IUPAC Name

furo[3,2-c]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQJGFGWDBCUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549935
Record name Furo[3,2-c]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[3,2-c]pyridine-2-carbonitrile

CAS RN

112372-13-1
Record name Furo[3,2-c]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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